![molecular formula C17H13ClN2O B5510853 2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)
2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of compounds related to “2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile” involves various methods, including Vilsmeier–Haack chlorination, which is used to obtain chlorinated pyridine derivatives with significant optical properties (Jukić et al., 2010). Furthermore, copolymerization processes and reactions with vinyl monomers under specific conditions have been studied to understand the synthesis pathways of related compounds (Morariu & Bercea, 2004).
Molecular Structure Analysis The molecular structure of related compounds has been determined using X-ray diffraction, showcasing the arrangement of molecules and the geometric parameters influencing their structural features. Such analyses are crucial for understanding the intermolecular interactions and the stability of the compounds (Kumar et al., 2012).
Chemical Reactions and Properties Chemical reactions involving these compounds are diverse, including C-C bond formation via AlCl3-mediated reactions and the study of nucleophilicities in S(N)Ar substitutions. These reactions underline the reactivity and potential applications of such compounds in medicinal chemistry and other fields (Rodríguez-Dafonte et al., 2009).
Physical Properties Analysis The physical properties, including optical properties determined by UV–vis absorption and fluorescence spectroscopy, provide insight into the behavior of these compounds under different conditions. Solvent effects on the emission spectra and temperature and pH-dependent absorption spectra are critical for understanding their environmental stability and reactivity (Jukić et al., 2010).
Chemical Properties Analysis The chemical properties of “2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile” and related compounds are influenced by their molecular structure and the presence of specific functional groups. Studies on copolymerization and the reactivities of indoles in various reactions highlight the versatility and potential applications of these compounds in designing new materials and drugs (Xu et al., 2005).
Propiedades
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-methylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20-16-5-3-2-4-14(16)15(10-19)17(20)11-21-13-8-6-12(18)7-9-13/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQQIUXETNZUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1COC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carbonitrile, 2-(4-chlorophenoxymethyl)-1-methyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)
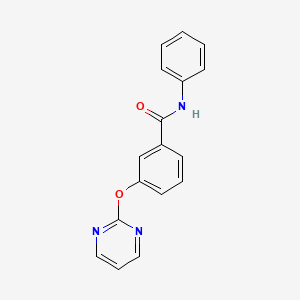
![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)
![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)
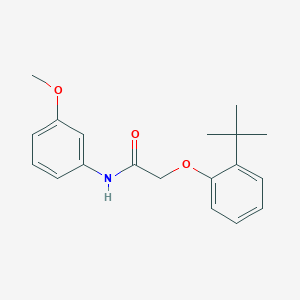
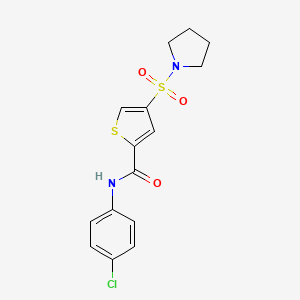
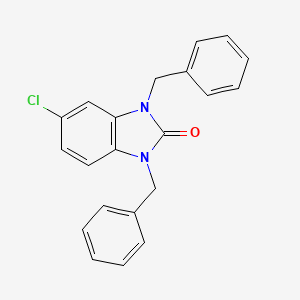
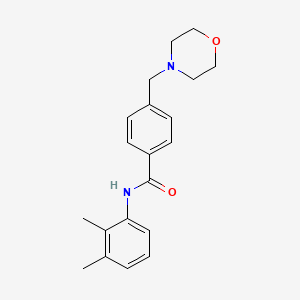
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
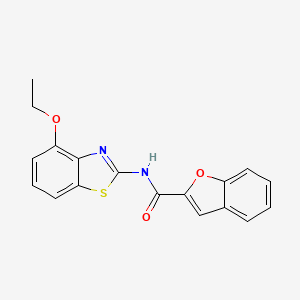
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)


![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)